molecular formula C9H9N3O B117486 3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one CAS No. 159104-70-8

3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one

Cat. No. B117486
M. Wt: 175.19 g/mol
InChI Key: ORZSUXQJWMYIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic organic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DPY, and it is synthesized using various methods. The synthesis of DPY is important because it enables researchers to study its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one is not fully understood. However, studies have shown that DPY inhibits the growth of cancer cells by inducing apoptosis (programmed cell death). DPY also inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one has been shown to have several biochemical and physiological effects. DPY has been shown to inhibit the growth of cancer cells and induce apoptosis. DPY has also been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. In addition, DPY has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of 3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one in lab experiments is that it can be synthesized using various methods. This makes it easily accessible for researchers. Another advantage of DPY is that it has been shown to have anti-cancer properties, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of DPY is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one. One future direction is to study the mechanism of action of DPY in more detail to optimize its use in lab experiments. Another future direction is to study the potential use of DPY in the treatment of Alzheimer's disease. In addition, future studies could focus on the development of new anti-cancer drugs based on the properties of DPY.
Conclusion:
In conclusion, 3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic organic compound that has been the subject of scientific research for its potential applications in various fields. DPY can be synthesized using various methods and has been shown to have anti-cancer properties and potential therapeutic uses in the treatment of Alzheimer's disease. However, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Future studies could focus on the development of new anti-cancer drugs based on the properties of DPY.

Synthesis Methods

3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-aminopyridine and ethyl acetoacetate in the presence of a catalyst. This reaction yields DPY as the final product. Another method involves the reaction between 2,3-dichloropyridine and 2-amino-3-methylpyrazine in the presence of a base and a solvent. This reaction also yields DPY as the final product.

Scientific Research Applications

3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one has been the subject of scientific research for its potential applications in various fields. One of the most promising applications of DPY is in the field of medicine. DPY has been shown to have anti-cancer properties and can be used in the development of new anti-cancer drugs. DPY has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

properties

CAS RN

159104-70-8

Product Name

3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3,6-dimethyl-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C9H9N3O/c1-5-3-4-7-8(10-5)11-6(2)9(13)12-7/h3-4H,1-2H3,(H,12,13)

InChI Key

ORZSUXQJWMYIFX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)NC(=O)C(=N2)C

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)C(=N2)C

Origin of Product

United States

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